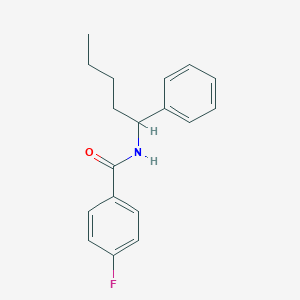
4-fluoro-N-(1-phenylpentyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(1-phenylpentyl)benzamide, also known as 4F-ADB, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to a class of chemicals known as designer drugs, which are created in laboratories to mimic the effects of illegal drugs such as marijuana. 4F-ADB has been the subject of extensive research in recent years, and its unique properties make it a promising candidate for a variety of scientific applications.
作用机制
The exact mechanism of action of 4-fluoro-N-(1-phenylpentyl)benzamide is not fully understood, but it is believed to act on the same receptors in the brain as THC, the active ingredient in marijuana. Specifically, it binds to CB1 receptors in the brain, which are responsible for mediating the psychoactive effects of THC. This binding leads to a cascade of biochemical and physiological effects, which are responsible for the drug's potent psychoactive properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and not fully understood, but researchers have identified several key effects that are responsible for the drug's psychoactive properties. These include alterations in neurotransmitter release, changes in the activity of ion channels in the brain, and changes in the expression of certain genes. These effects are thought to be responsible for the drug's potent psychoactive properties, which include euphoria, relaxation, and altered perception of time and space.
实验室实验的优点和局限性
One of the main advantages of using 4-fluoro-N-(1-phenylpentyl)benzamide in lab experiments is its potency. The drug is highly potent, meaning that small amounts can produce significant effects, making it a cost-effective option for researchers. Additionally, the drug's unique properties make it a promising candidate for a variety of scientific applications. However, there are also limitations to using this compound in lab experiments. The drug is highly unstable and can degrade quickly, making it difficult to work with. Additionally, the drug's psychoactive effects can make it difficult to control for variables in experiments, leading to inconsistent results.
未来方向
There are many potential future directions for research on 4-fluoro-N-(1-phenylpentyl)benzamide. One promising area of research is in the development of new treatments for neurological disorders. The drug's potent anticonvulsant and anti-inflammatory properties make it a promising candidate for further investigation in this area. Additionally, researchers may investigate the drug's potential applications in the treatment of other conditions, such as chronic pain and anxiety. Finally, researchers may also investigate the drug's potential as a tool for studying the endocannabinoid system, which is involved in a variety of physiological processes in the body.
合成方法
The synthesis of 4-fluoro-N-(1-phenylpentyl)benzamide involves a complex process that requires specialized equipment and expertise. The chemical is typically created by reacting a precursor compound with a fluorinating agent, followed by a series of purification steps to isolate the final product. The exact details of the synthesis method are closely guarded by manufacturers and are not widely available in the scientific literature.
科学研究应用
4-fluoro-N-(1-phenylpentyl)benzamide has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in a variety of fields. One of the most promising areas of research is in the development of new treatments for neurological disorders such as epilepsy and multiple sclerosis. The chemical has been shown to have potent anticonvulsant and anti-inflammatory properties, making it a promising candidate for further investigation.
属性
分子式 |
C18H20FNO |
|---|---|
分子量 |
285.4 g/mol |
IUPAC 名称 |
4-fluoro-N-(1-phenylpentyl)benzamide |
InChI |
InChI=1S/C18H20FNO/c1-2-3-9-17(14-7-5-4-6-8-14)20-18(21)15-10-12-16(19)13-11-15/h4-8,10-13,17H,2-3,9H2,1H3,(H,20,21) |
InChI 键 |
MVZVTUURBAVKJA-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F |
规范 SMILES |
CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)

![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)

![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)


![Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate](/img/structure/B256780.png)


